molecular formula C11H17FN2O B2544812 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine CAS No. 2200806-43-3

2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine

Cat. No.: B2544812
CAS No.: 2200806-43-3
M. Wt: 212.268
InChI Key: UZKNOWWXJMGRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine is a synthetic organic compound that features a cyclopentane ring substituted with a fluoro group, a methyl group, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    N-methylation: This can be carried out using methylating agents like methyl iodide or dimethyl sulfate.

    Coupling of the oxazole moiety with the cyclopentane ring: This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom.

    Reduction: Reduction reactions can target the oxazole ring or the fluoro group.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products may include N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-one.

    Reduction: Products may include 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine derivatives with reduced oxazole rings.

    Substitution: Products may include compounds with different substituents replacing the fluoro group.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structural features could make it useful in the development of novel materials with specific electronic or mechanical properties.

    Biological Research: It can be used as a tool compound to study the biological pathways and molecular targets associated with its structure.

Mechanism of Action

The mechanism of action of 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine likely involves interaction with specific molecular targets, such as enzymes or receptors, through its fluoro and oxazole moieties. These interactions can modulate the activity of the targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexan-1-amine: Similar structure but with a cyclohexane ring.

    2-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine: Similar structure but with a chloro group instead of a fluoro group.

    2-fluoro-N-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine is unique due to the specific combination of its fluoro group, oxazole moiety, and cyclopentane ring. This combination imparts distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O/c1-8-6-9(13-15-8)7-14(2)11-5-3-4-10(11)12/h6,10-11H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKNOWWXJMGRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)C2CCCC2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.